1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane, also known by its chemical formula C₁₂H₁₇Cl₂F₃N₂ , is a heterocyclic organic compound. It belongs to the class of diazepanes, which are seven-membered ring structures containing two nitrogen atoms. The compound’s systematic name is 1-(3-trifluoromethylphenyl)-1,4-diazepane dihydrochloride . Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane involves several methods, including cyclization reactions. One common approach is the condensation of 3-(trifluoromethyl)aniline with an appropriate diamine (such as ethylenediamine) under controlled conditions. The resulting diazepane ring forms through intramolecular cyclization. Researchers have also explored other synthetic routes, including variations in substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane consists of a seven-membered ring containing two nitrogen atoms. The trifluoromethyl group (CF₃) is attached to the phenyl ring. The compound exists as a white solid and is typically found in its dihydrochloride salt form. Refer to the structural diagram for visual representation.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane can participate in various chemical reactions, including:
- Nucleophilic substitution : The trifluoromethyl group can be replaced by other nucleophiles.
- Ring-opening reactions : Cleavage of the diazepane ring under specific conditions.
- Metal complexation : Coordination with transition metals for catalytic purposes.
Physical And Chemical Properties Analysis
- Melting Point : Varies based on the salt form (e.g., dihydrochloride).
- Solubility : Soluble in polar solvents (e.g., water, methanol).
- Stability : Stable under ambient conditions.
- Toxicity : Limited information available; handle with care.
Scientific Research Applications
Synthesis Techniques
Microwave-Assisted Synthesis : An efficient method for the synthesis of 1,4-diazepane derivatives, including those similar to 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane, has been developed using microwave irradiation. This technique yields rapid results and good yields (Wlodarczyk et al., 2007).
Catalysis in Organic Synthesis : L-Phenylalanine triflate has been used as an organocatalyst for the synthesis of 1,4-diazepane derivatives, demonstrating its role in promoting intermolecular annulation processes for the efficient synthesis of biologically significant compounds (Jiang et al., 2017).
Chemical Structure and Properties
Characterization and Structural Analysis : 1,4-diazepane derivatives have been thoroughly characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry. Their molecular structures have been authenticated through single-crystal X-ray diffraction analysis (Moser & Vaughan, 2004).
X-Ray Crystal Structure Determination : The crystal structures of various 1,4-diazepane derivatives have been determined, providing insight into their molecular conformations and intermolecular interactions (Bertolasi et al., 2005).
Applications in Catalysis and Chemical Reactions
Role in Olefin Epoxidation : 1,4-diazepane derivatives have been studied as catalysts for olefin epoxidation reactions. The Lewis basicity of ligands on these compounds affects their reactivity and selectivity in epoxidation reactions, demonstrating their potential in fine chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Hydroxylation of Hydrocarbons : Non-heme diiron(III) complexes with 1,4-diazepane ligands have been used as catalysts for the selective hydroxylation of hydrocarbons, indicating their utility in biomimetic oxidation reactions (Mayilmurugan et al., 2009).
Synthesis of Diazepane Derivatives : A user-friendly, multicomponent reaction involving 1,3-dicarbonyls has been developed for the stereoselective synthesis of 1,4-diazepane derivatives. This process is significant for creating diverse molecular structures in medicinal chemistry (Sotoca et al., 2009).
Safety And Hazards
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane’s safety profile is not extensively documented. However, standard laboratory precautions apply. Always wear appropriate protective gear (gloves, goggles) and work in a well-ventilated area.
Future Directions
Research avenues for 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane include:
- Biological Activity : Investigate potential pharmacological applications.
- Functionalization : Explore derivatization strategies for tailored properties.
- Catalysis : Assess its role in catalytic reactions.
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-4-11(9-10)17-7-2-5-16-6-8-17/h1,3-4,9,16H,2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANMGYRFIKLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568607 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
CAS RN |
74418-15-8 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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